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This technical guide provides an in-depth exploration of the role of AF10 (ALL1-fused gene
from chromosome 10) in chromatin remodeling complexes. AF10 is a critical nuclear protein
involved in the regulation of gene expression, and its dysregulation is strongly associated with
aggressive forms of leukemia. This document details the molecular functions of AF10, its key
interaction partners, and the downstream consequences of its activity on chromatin structure
and gene transcription. We present quantitative data from key studies, detailed experimental
protocols for investigating AF10's function, and visual representations of the signaling
pathways and experimental workflows involved.

Core Function of AF10 in Chromatin Modification

AF10 is a key component of chromatin-modifying complexes, where it primarily functions as a
crucial cofactor for the histone methyltransferase DOTLL, the sole enzyme responsible for
histone H3 lysine 79 (H3K79) methylation in mammals.[1][2][3][4] The interaction between
AF10 and DOT1L is fundamental to the progression of higher-order H3K79 methylation states,
specifically the conversion of monomethylated H3K79 (H3K79mel) to dimethylated
(H3K79me?2) and trimethylated (H3K79me3) forms.[4][5] These histone marks are generally
associated with actively transcribed genes.[6]

The functional significance of AF10 is underscored by its involvement in various forms of acute
myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[7][8] Chromosomal
translocations involving the AF10 gene, such as those creating MLL-AF10 and CALM-AF10
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fusion proteins, are hallmarks of particularly aggressive leukemias.[9][10][11][12] These fusion
proteins retain the critical domains of AF10 necessary for DOTLL interaction, leading to the
aberrant recruitment of DOT1L to specific genomic loci, such as the HOXA gene cluster. This
mislocalization results in ectopic H3K79 methylation and sustained expression of pro-
leukemogenic genes.[4][10]

Key Protein Domains of AF10

AF10 possesses several distinct functional domains that mediate its interactions with other
proteins and chromatin:

e PZP Domain (PHD finger-Zn knuckle-PHD finger): Located at the N-terminus, this domain
functions as a "reader" of the histone code.[2] It specifically recognizes and binds to
unmodified histone H3 at lysine 27 (H3K27un).[2] This interaction is abrogated by post-
translational modifications at H3K27, such as methylation (H3K27me3), which is a
repressive mark.[2] The PZP domain's ability to distinguish between modified and unmodified
H3K27 is crucial for targeting the AF10-DOT1L complex to appropriate genomic regions.[2]

e OM-LZ Domain (Octapeptide Motif-Leucine Zipper): Situated at the C-terminus, the OM-LZ
domain is essential for the interaction with DOT1L.[1][13] This domain facilitates the
formation of a stable AF10-DOT1L complex, which is a prerequisite for the enhancement of
DOT1L's catalytic activity.[1][5] The OM-LZ domain is consistently retained in the
leukemogenic AF10 fusion proteins, highlighting its central role in the pathology of these
cancers.[11]

Quantitative Data on AF10 Interactions and Function

The interactions and functional consequences of AF10's role in chromatin remodeling have
been quantified in several studies. The following tables summarize key findings.

Table 1: Binding Affinities of AF10 Domains
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Interacting Dissociation
Method Reference
Molecules Constant (Kd)

AF10 PZP domain o
Isothermal Titration

and H3 (15-34) . 1.8+0.2uM [2]
) Calorimetry (ITC)
peptide

AF10 PZP domain o
Isothermal Titration

and H3K27mel (15- ) 4.3+0.5uM [2]
) Calorimetry (ITC)
34) peptide

AF10 PZP domain o
Isothermal Titration

and H3K27me2 (15- ) 11.2+1.2 uM [2]
] Calorimetry (ITC)
34) peptide

AF10 PZP domain o
Isothermal Titration

and H3K27me3 (15- ) No binding detected [2]
) Calorimetry (ITC)
34) peptide

AF10 OM-LZ domain o
Isothermal Titration

and DOTLL coiled-coil ] 0.49 + 0.03 uM [1]
Calorimetry (ITC)
1(CC1)

AF10 OM-LZ domain o
Isothermal Titration

and DOTLL coiled-coil ) 0.22 £0.01 pM [1]
Calorimetry (ITC)
2 (Cc2)

AF10 OM-LZ domain o
Isothermal Titration

and DOTL1L coiled-coil ) 25x0.1puM [1]
Calorimetry (ITC)
3(CC3)

Table 2: Impact of AF10 Depletion on Global H3K79 Methylation Levels

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.biorxiv.org/content/10.1101/2020.12.17.423347v3
https://www.biorxiv.org/content/10.1101/2020.12.17.423347v3
https://www.biorxiv.org/content/10.1101/2020.12.17.423347v3
https://www.biorxiv.org/content/10.1101/2020.12.17.423347v3
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10724070/
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Change in
Histone Mark Cell Type Condition Methylation Reference
Level
Mouse
H3K79me2 Embryonic AF10 knockout Global reduction [1]
Fibroblasts
Mouse
H3K79me3 Embryonic AF10 knockout Global reduction [1]
Fibroblasts
Mouse
] Largely
H3K79mel Embryonic AF10 knockout [1]
] unchanged
Fibroblasts

Signaling and Interaction Pathways

The following diagrams, rendered in DOT language, illustrate the key molecular interactions

and pathways involving AF10.
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Caption: Molecular interactions of the AF10-DOT1L complex with chromatin.
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Caption: Pathway of MLL-AF10-mediated leukemogenesis.
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Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect AF10-DOTI1L
Interaction

This protocol is adapted for the study of nuclear protein interactions.

Materials:

Cell Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and
protease inhibitor cocktail.

e Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
o Elution Buffer: 0.1 M Glycine-HCI, pH 2.5.

o Neutralization Buffer: 1 M Tris-HCI, pH 8.5.

e Anti-AF10 antibody (for immunoprecipitation).

e Anti-DOTLL antibody (for western blotting).

¢ Protein A/G magnetic beads.

e Control IgG antibody.

Procedure:

e Cell Lysis:

o

Harvest approximately 1x1077 cells and wash with ice-cold PBS.

[¢]

Resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer.

[¢]

Incubate on ice for 30 minutes with occasional vortexing.

[e]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o

Transfer the supernatant (cell lysate) to a new pre-chilled tube.
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e Pre-clearing the Lysate:
o Add 20 uL of Protein A/G magnetic beads to the cell lysate.
o Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
o Place the tube on a magnetic rack and transfer the supernatant to a new tube.
e Immunoprecipitation:
o Add 2-5 pg of anti-AF10 antibody or control IgG to the pre-cleared lysate.
o Incubate overnight at 4°C with gentle rotation.

o Add 30 pL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle
rotation.

e Washing:
o Pellet the beads on a magnetic rack and discard the supernatant.

o Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend
the beads and incubate for 5 minutes on a rotator at 4°C.

e Elution:

o Resuspend the beads in 50 pL of Elution Buffer and incubate for 5 minutes at room
temperature.

o Pellet the beads and transfer the supernatant containing the protein complexes to a new
tube.

o Immediately neutralize the eluate by adding 5 uL of Neutralization Buffer.
e Analysis:

o Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by western
blotting using an anti-DOT1L antibody.
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Chromatin Immunoprecipitation (ChiP) for AF10 Target
Gene Analysis

This protocol is designed to identify genomic regions occupied by AF10 or its fusion proteins.

Materials:

Formaldehyde (37% solution).

e Glycine (1.25 M solution).

¢ Nuclei Lysis Buffer: 50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitor
cocktail.

o ChIP Dilution Buffer: 16.7 mM Tris-HCI pH 8.0, 167 mM NacCl, 1.2 mM EDTA, 1.1% Triton X-
100, 0.01% SDS.

e ChIP Wash Buffer 1: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCI pH 8.0, 150
mM NacCl.

e ChIP Wash Buffer 2: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCI pH 8.0, 500
mM NacCl.

o LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCI
pH 8.0.

o TE Buffer: 10 mM Tris-HCI pH 8.0, 1 mM EDTA.

o Elution Buffer: 1% SDS, 0.1 M NaHCO3.

e Proteinase K.

e RNase A.

Procedure:

e Cross-linking:
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o To cultured cells (approximately 2x1077), add formaldehyde to a final concentration of 1%
and incubate for 10 minutes at room temperature.

o Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for
5 minutes.

o Wash cells twice with ice-cold PBS.

o Chromatin Preparation:

o Lyse the cells and isolate nuclei.

o Resuspend the nuclear pellet in Nuclei Lysis Buffer and incubate on ice for 10 minutes.

o Sonicate the chromatin to an average fragment size of 200-500 bp.

e Immunoprecipitation:

o Dilute the sonicated chromatin with ChIP Dilution Buffer.

o Perform immunoprecipitation as described in the Co-IP protocol (steps 2 and 3), using an
antibody against AF10 or an AF10 fusion protein.

e Washing:

o Wash the beads sequentially with ChlP Wash Buffer 1, ChIP Wash Buffer 2, LiCl Wash
Buffer, and finally twice with TE Buffer.

o Elution and Reverse Cross-linking:

o Elute the chromatin from the beads using Elution Buffer.

o Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at
65°C for at least 6 hours.

o Treat with RNase A and then Proteinase K to remove RNA and protein.

o DNA Purification and Analysis:
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o Purify the DNA using a PCR purification Kit.

o Analyze the enriched DNA by gPCR for specific target genes (e.g., HOXA9 promoter) or
by high-throughput sequencing (ChlP-seq).

AF10 in Transcriptional Elongation

Beyond its role in establishing histone marks, AF10 is also implicated in the process of
transcriptional elongation. It is a component of the super elongation complex (SEC), which
plays a critical role in releasing paused RNA Polymerase Il (Pol Il) and promoting productive
transcription. The misregulation of transcriptional elongation is a key mechanism in MLL-
rearranged leukemias. The recruitment of the AF10-DOT1L complex by MLL fusion proteins
not only leads to aberrant H3K79 methylation but may also contribute to the enhanced
transcriptional elongation of target genes, further driving the leukemogenic program.

Promoter Region Gene Body

( ) i Transcribes
Paused RNA Pol Il Release of Pausing Elongating RNA Pol Il Gene

D 1
RECTUIEU U

Super Elongation Complex (SEC)

Other Elongation
Factors

DOTIL

AF10

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Role of AF10 within the Super Elongation Complex (SEC) in promoting transcriptional
elongation.

Therapeutic Implications

The essential role of the AF10-DOTL1L interaction in driving leukemogenesis makes it an
attractive target for therapeutic intervention.[4] Strategies aimed at disrupting this protein-
protein interaction could selectively inhibit the aberrant gene expression programs in leukemia
cells while potentially having less toxicity than direct inhibition of the ubiquitously active DOT1L
enzyme. Small molecule inhibitors targeting the AF10-DOT1L interface are an active area of
research and hold promise for the treatment of AF10-rearranged leukemias and other cancers
dependent on this pathway.

Conclusion

AF10 plays a multifaceted role in chromatin remodeling and transcriptional regulation. Its
function as a critical cofactor for DOT1L-mediated H3K79 methylation is central to its
physiological and pathological activities. The detailed molecular understanding of AF10's
domains, its interaction network, and its role in transcriptional elongation provides a solid
foundation for the development of targeted therapies for aggressive leukemias and potentially
other cancers. The experimental protocols and pathway diagrams provided in this guide serve
as a resource for researchers dedicated to unraveling the complexities of chromatin biology
and developing novel anti-cancer strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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